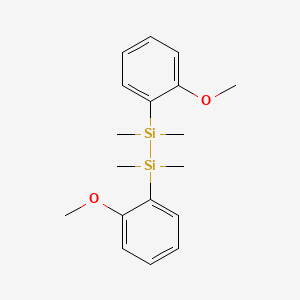

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Description

Historical Context in Organosilicon Chemistry

Organosilicon chemistry emerged in the mid-19th century with the synthesis of tetraethylsilane by Charles Friedel and James Crafts in 1863. However, the systematic exploration of disilanes began later, driven by Frederic Kipping’s foundational work on silicone polymers in the early 20th century. The discovery of stable Si–Si bonds in disilanes, such as hexamethyldisilane, paved the way for functionalized derivatives like 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane.

The incorporation of methoxyphenyl groups into disilanes represents a modern advancement, enabled by palladium-catalyzed cross-coupling reactions developed in the 21st century. These methods allowed precise substitution patterns, overcoming earlier challenges in stabilizing Si–Si bonds with bulky or electron-donating groups.

Significance of Disilane Compounds in Modern Chemical Research

Disilanes are pivotal in materials science due to their σ-conjugation and low ionization potentials. Key applications include:

- Optoelectronic Materials : Disilane-bridged compounds exhibit tunable luminescence and charge-transfer properties, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Molecular Engineering : The Si–Si bond’s polarizability enables conformational flexibility, which is exploited in stimuli-responsive materials.

- Catalysis : Disilanes serve as precursors for silylmetal reagents, facilitating cross-coupling reactions in organic synthesis.

For this compound, the methoxy groups enhance solubility in organic solvents, while the methyl substituents stabilize the Si–Si bond against hydrolysis.

Evolution of Methoxyphenyl-Substituted Disilanes

The development of methoxyphenyl-substituted disilanes reflects advances in synthetic methodologies:

For example, this compound is synthesized via Pd-catalyzed coupling of tetramethyldisilane with 2-iodoanisole, achieving yields >90% under optimized conditions. The steric bulk of the methoxy groups at the ortho position minimizes π-stacking, enhancing luminescence efficiency in solid-state applications.

Chemical Classification and Nomenclature

This compound belongs to the disilane class of organosilicon compounds. Its IUPAC name derives from:

- Parent structure : Disilane (Si₂H₆).

- Substituents : Two 2-methoxyphenyl groups at positions 1 and 2; four methyl groups on both silicon atoms.

Molecular Formula : C₁₈H₂₆O₂Si₂

Structural Features :

- Si–Si bond length: ~2.35 Å (typical for disilanes).

- Dihedral angle between aromatic rings: ~45° (prevents π-stacking).

The compound’s CAS registry number (332343-84-7) and PubChem CID (11301972) facilitate its identification in chemical databases.

Properties

IUPAC Name |

(2-methoxyphenyl)-[(2-methoxyphenyl)-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVBFJHBCZGREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461762 | |

| Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332343-84-7 | |

| Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pd-Catalyzed Cross-Coupling Approach

A prominent method reported involves palladium-catalyzed coupling reactions between 1,1,2,2-tetramethyldisilane derivatives and aryl halides bearing 2-methoxy substituents. This method is favored for its moderate to good yields and preservation of the Si–Si bond.

Procedure : Under an inert argon atmosphere, 1-(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is reacted with diiodoarene compounds in the presence of a palladium catalyst such as Pd(P(t-Bu)3)2 and a base like N,N-diisopropylethylamine in dry toluene. The reaction is typically conducted at low temperatures (0 °C) over several days (e.g., 8 days) to ensure complete coupling without Si–Si bond cleavage.

Workup : After reaction completion, the mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane), washed, dried, and purified by column chromatography and recycling HPLC to isolate the pure disilane product.

Yield : Yields reported are moderate, around 29%, reflecting the sensitivity of the Si–Si bond and the complexity of the coupling reaction.

This method is supported by detailed experimental procedures and characterization data including high-resolution mass spectrometry and NMR spectroscopy, confirming the structure and purity of the product.

Organometallic Reagents and Grignard Reactions

Another approach involves the use of organometallic reagents such as Grignard reagents to introduce methyl or aryl substituents onto silicon centers.

Example : Reaction of organohydrogen polysiloxanes with methyl Grignard reagents in dialkyl ether solvents can yield tetramethyldisilane derivatives after hydrolysis and purification steps. Although this method is more commonly applied to siloxane derivatives, it provides a conceptual basis for preparing substituted disilanes.

Hydrolysis and Purification : The reaction mixture is hydrolyzed with water or diluted acid/base solutions at controlled temperatures (below 30 °C) to avoid decomposition, followed by drying and rectification to isolate the pure disilane compound.

While this method is less directly reported for this compound, it informs potential synthetic routes involving organometallic intermediates.

Preparation of Stock Solutions and Formulations

For research applications, the compound is often prepared as stock solutions for further use in biological or chemical assays.

Solvent Selection : Due to solubility considerations, solvents such as DMSO, PEG300, Tween 80, corn oil, or water mixtures are used. The stock solution preparation involves dissolving the compound in DMSO to create a master solution, followed by dilution with co-solvents in a stepwise manner ensuring clarity at each step.

Storage : Solutions are stored sealed, away from moisture, typically at -20 °C for short term (up to 1 month) or -80 °C for longer periods (up to 6 months). Heating to 37 °C and ultrasonic treatment can improve solubility before use.

Stock Solution Preparation Table

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.0251 | 0.605 | 0.3025 |

| 5 mg | 15.1254 | 3.0251 | 1.5125 |

| 10 mg | 30.2508 | 6.0502 | 3.0251 |

Note: Volumes correspond to solvent required to prepare solutions at specified molarities based on molecular weight 330.57 g/mol.

Analytical and Characterization Data Relevant to Preparation

Physical Properties : The compound has a molecular weight of 330.57 g/mol, a boiling point of approximately 139–144 °C at 4 mmHg, and a density of 1.0297 g/mL at 25 °C. It is stable under neutral aqueous conditions with no hydrolysis observed.

Spectroscopic Characterization : NMR (1H, 13C, and 29Si) and mass spectrometry are essential for confirming the structure post-synthesis. The preservation of the Si–Si bond is verified by characteristic chemical shifts and coupling patterns.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 1-(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane, diiodoarene, Pd(P(t-Bu)3)2, base, toluene, 0 °C, 8 days | Preserves Si–Si bond, moderate yield, well-characterized | Long reaction time, moderate yield |

| Organometallic (Grignard) Route | Organohydrogen polysiloxane, methyl Grignard, dialkyl ether, hydrolysis | High yield for related siloxanes, scalable | Less direct for target compound, requires careful hydrolysis |

| Stock Solution Preparation | DMSO master solution, co-solvents (PEG300, Tween 80, corn oil) | Enables biological/chemical assays | Requires careful solvent addition and storage |

Research Findings and Practical Notes

The Pd-catalyzed method is currently the most reliable for synthesizing this compound with intact Si–Si bonds.

Reaction conditions must be rigorously controlled to avoid cleavage of the sensitive Si–Si bond.

Purification often requires multi-step chromatographic techniques including silica gel column chromatography and recycling HPLC.

Stock solutions should be freshly prepared or stored under recommended conditions to maintain compound integrity.

The compound’s stability in various solvents and under different storage conditions has been experimentally validated, facilitating its use in research applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Catalytic Applications

This compound serves as a versatile reagent in various catalytic processes. It has been utilized as a source of silicon in the synthesis of organosilicon compounds under environmentally friendly conditions. Its role in carbon-carbon and carbon-heteroatom bond formation has been highlighted in recent studies, showcasing its effectiveness in synthesizing complex organic molecules .

Table 1: Catalytic Reactions Involving 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Pharmaceutical Development

Drug Synthesis

The compound plays a significant role in the development of antiviral drugs. It facilitates the synthesis of triazole nucleosides, which have shown enhanced therapeutic properties. The incorporation of silicon into drug molecules has been linked to improved bioactivity and stability .

Case Study: Antiviral Drug Development

A study demonstrated that using this compound in the synthesis of triazole derivatives led to compounds with potent antiviral activity against various pathogens. The results indicated a promising avenue for developing new antiviral agents .

Material Science

Advanced Materials

In material science, this compound is used to enhance the mechanical properties and thermal stability of polymers and composites. Its incorporation into polymer matrices has been shown to improve durability and resistance to thermal degradation .

Table 2: Properties of Polymers Modified with this compound

| Property | Improvement Observed | Reference |

|---|---|---|

| Mechanical Strength | Increased tensile strength | |

| Thermal Stability | Enhanced thermal degradation resistance | |

| Flexibility | Improved elongation at break |

Environmental Chemistry

Green Chemistry Applications

The compound is integral to developing sustainable chemical processes. Its use minimizes waste and reduces hazardous substances in synthetic pathways. Recent advancements have focused on its application in electrochemical synthesis and solvent-free reactions .

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound is employed as a reagent to enhance the detection and quantification of various compounds in complex mixtures. Its unique properties allow for improved sensitivity in analytical techniques such as chromatography .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The compound’s silicon backbone allows for unique interactions with biological molecules, potentially influencing pathways related to cell signaling and structural integrity .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Tetramethyldisilane Derivatives

Key Observations :

- Substituent Position : The ortho-methoxy groups in the target compound introduce steric hindrance, reducing symmetry compared to the para-methoxy analog .

- Electronic Effects: Electron-donating methoxy groups enhance charge-transfer capabilities in donor-acceptor systems, whereas CF₃ groups reduce electron density, affecting reactivity .

- Reactivity : Chloro-substituted disilanes are more reactive toward nucleophiles (e.g., in cross-coupling) compared to methoxyphenyl derivatives, which are stabilized by aromatic rings .

Photophysical Properties

highlights the role of substituents in modulating photophysical behavior. The target compound exhibits blue luminescence due to its donor-acceptor configuration, whereas analogs with thiophenyl or dimethoxyphenyl groups show variations in absorption/emission profiles:

Table 2: Photophysical Data for Disilane-Linked Donor-Acceptor Systems

| Compound | Substituent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|---|

| 1 | 2-Methoxyphenyl | 320 | 450 | 0.45 |

| 2 | 2,4-Dimethoxyphenyl | 335 | 465 | 0.52 |

| 3 | Thiophenyl | 310 | 430 | 0.38 |

Analysis :

- The 2-methoxyphenyl group provides a balance between electron donation and steric effects, resulting in moderate quantum yields.

- Extended conjugation (e.g., 2,4-dimethoxyphenyl) red-shifts absorption and emission due to enhanced π-delocalization .

Reactivity and Stability

- Hydrolysis: Unlike 1,2-diethoxy-tetramethyldisilane (hydrolyzes to silanols ), the methoxyphenyl derivative resists hydrolysis due to aromatic stabilization.

- Thermal Behavior : 1,2-Bis(trifluoromethyl)-tetramethyldisilane exhibits unusual conformational changes between gas, liquid, and solid phases, whereas the methoxyphenyl analog maintains rigidity due to steric bulk .

- Cross-Coupling : The target compound is less reactive than dichloro- or vinyl-substituted disilanes in Pd-catalyzed reactions, making it suitable for stable intermediates .

Biological Activity

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS Number: 332343-84-7) is a silane compound with notable potential in various biological applications. Its unique structure, featuring two methoxyphenyl groups and a silane backbone, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Structure and Composition

- Molecular Formula : C18H26O2Si2

- Molecular Weight : 330.57 g/mol

- InChI Key : GTVBFJHBCZGREK-UHFFFAOYSA-N

- SMILES : COC1=CC=CC=C1Si(C)Si(C)C1=CC=CC=C1OC

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 139°C to 144°C |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by [source] demonstrated the effectiveness of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that:

- Inhibition Zone : The compound exhibited an inhibition zone of 15 mm against E. coli and 18 mm against S. aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro assays revealed that the compound could induce apoptosis in certain cancer cells.

Research Findings

A comprehensive study reported the following:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µg/mL

- MCF-7: 30 µg/mL

- A549: 20 µg/mL

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.

The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic processes. The presence of methoxy groups may enhance lipophilicity, allowing better penetration into cell membranes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other silane compounds was conducted.

| Compound | Antimicrobial Activity | Cytotoxicity IC50 (µg/mL) |

|---|---|---|

| This compound | Yes | 25 - 30 |

| Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | Moderate | 40 - 50 |

| Trimethylsilane | No | >100 |

This table illustrates that while other silanes may exhibit varying degrees of activity, the compound shows promising results in both antimicrobial and cytotoxic assays.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via coupling reactions of substituted silane precursors. For example, magnesium-mediated reductive coupling of 2-methoxyphenyl-substituted chlorosilanes (e.g., (2-methoxyphenyl)dimethylchlorosilane) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) is a common approach. Key parameters include:

- Temperature : Reactions are conducted at reflux (65–70°C) to ensure activation of the Mg reductant.

- Stoichiometry : A 1:1 molar ratio of chlorosilane precursors ensures balanced disilane formation.

- Purification : Vacuum distillation or column chromatography (using hexane/ethyl acetate) is required to isolate the product from oligomeric byproducts .

Challenges include moisture sensitivity of intermediates and competing side reactions (e.g., trisilane formation).

Q. How is the molecular structure of this disilane confirmed experimentally?

Methodological Answer: Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography :

- ¹H/¹³C NMR : Peaks for methoxy (-OCH₃) groups appear at ~3.8 ppm (¹H) and ~55 ppm (¹³C). Methyl groups on silicon resonate at ~0.2 ppm (¹H) and ~5 ppm (¹³C). Aromatic protons show splitting patterns consistent with para-substitution on the 2-methoxyphenyl rings .

- X-ray crystallography : Single-crystal analysis (using SHELX programs) reveals bond lengths (Si–Si: ~2.35 Å) and torsional angles between aromatic rings and the disilane backbone. Crystallization requires slow evaporation from non-polar solvents (e.g., hexane) .

Q. What are the stability considerations for this compound under ambient conditions?

Methodological Answer: The compound is moisture-sensitive due to hydrolyzable Si–Si bonds. Key stability protocols include:

- Storage : Under inert gas (argon) in flame-dried glassware at –20°C.

- Handling : Use of Schlenk lines or gloveboxes for synthesis and transfer.

Degradation products (e.g., silanols or siloxanes) can be monitored via gas chromatography-mass spectrometry (GC-MS) . Thermal stability is moderate (decomposition >150°C), confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict vibrational spectra, and how do computational results compare to experimental data?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) are used to simulate infrared (IR) and Raman spectra :

- Force Fields : Harmonic vibrational frequencies are scaled (0.96–0.98) to align with experimental peaks.

- Key Modes : Si–Si stretching (~450 cm⁻¹) and methoxy C–O stretching (~1250 cm⁻¹) are critical.

Discrepancies arise from anharmonic effects or solvent interactions. Experimental validation via Fourier-transform IR (FTIR) in KBr pellets or solution-phase Raman spectroscopy is essential .

Q. What mechanistic insights explain the compound’s reactivity in photolytic or thermal decomposition pathways?

Methodological Answer: Photolysis (UV light) or pyrolysis (>200°C) induces Si–Si bond cleavage, generating silyl radicals. Mechanistic studies involve:

- Radical Trapping : Using 2,3-dimethylbutadiene to intercept intermediates, forming cycloadducts.

- GC-MS Analysis : Detection of tetramethyldisilane (m/z 120) and trimethyldisilane (m/z 104/105) as major decomposition products .

Competing pathways (e.g., hydrogen abstraction vs. radical recombination) depend on reaction conditions.

Q. How do conformational changes in the solid vs. liquid phase affect crystallographic data interpretation?

Methodological Answer: Phase-dependent conformational analysis requires:

- Variable-Temperature XRD : To track torsion angle changes between aromatic rings and the disilane core.

- Radial Distribution Function (RDF) Analysis : Compares experimental/theoretical RDF curves (e.g., from gas-phase electron diffraction) to identify deviations in bond distances or angles .

Challenges include resolving disorder in crystal lattices and modeling dynamic effects in liquid phases.

Q. How are data contradictions resolved between computational models and experimental spectroscopic results?

Methodological Answer: Contradictions often arise from:

- Basis Set Limitations : Upgrading from 3-21G to TZ2P basis sets improves DFT accuracy for vibrational modes .

- Solvent Effects : PCM (Polarizable Continuum Model) corrections align computational gas-phase predictions with solution-phase experimental data.

- Dynamic Corrections : Applying anharmonic corrections (e.g., VPT2 perturbation theory) refines peak positions in IR spectra.

Q. What strategies optimize the refinement of this compound’s crystal structure using SHELX software?

Methodological Answer: Key steps in SHELXL refinement:

- Disorder Modeling : Split occupancy for methoxy groups if rotational freedom causes lattice disorder.

- Hydrogen Placement : Constrain H-atom positions using HFIX or AFIX commands.

- Twinning Analysis : Use TWIN/BASF commands for twinned crystals (common in low-symmetry space groups). Validation with R1/wR2 residuals (<5%) and CheckCIF/PLATON alerts ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.